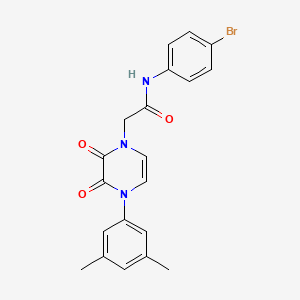
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with potential applications in multiple fields such as medicinal chemistry, material science, and biochemical research. The compound’s unique structural features and functional groups make it a valuable subject for scientific investigation.
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of 3,4-dihydroisoquinoline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Concurrently, anthracene undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene, which is subsequently coupled with benzoyl chloride to form the desired amide.
Final Coupling Reaction: : The final step involves the coupling of these two intermediates under appropriate conditions, typically in the presence of a base and a catalyst to facilitate the formation of the final product.
Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial. High-yield synthesis can be achieved by using large-scale reactors and ensuring controlled reaction environments to maintain consistency and purity. Typically, the use of advanced catalytic systems and continuous flow reactors helps streamline the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the anthracene moiety, forming various oxidized derivatives.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides, changing the compound's properties.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Hydrogenation over Pd/C or LiAlH₄.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: Depending on the reaction, the major products can vary from oxidized anthracene derivatives to sulfides and substituted benzamides.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Material Science: : Potential use in organic electronics due to its stable aromatic structure.
Biology and Medicine
Drug Development: : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biochemical Probes: : Used in studying enzyme activities and protein interactions.
Industry
Dye Production: : Its aromatic structure makes it a candidate for the synthesis of dyes.
Polymer Science: : Utilized in the development of novel polymer materials with unique properties.
作用機序
The compound interacts with molecular targets such as proteins and nucleic acids. It can inhibit specific enzymes by binding to their active sites or intercalate into DNA, disrupting its replication and transcription. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the anthracene moiety, affecting its biological activity.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Does not have the sulfonyl-isoquinoline group, which impacts its interaction with biological targets.
Uniqueness: What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide apart is the presence of both the sulfonyl-isoquinoline and anthracene moieties, providing a unique combination of electronic and steric properties that enhance its potential as a versatile compound in various applications.
Hope this covers the spectrum of this compound for you! Any further details you want to dive into?
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5S/c33-28-23-8-3-4-9-24(23)29(34)27-25(28)10-5-11-26(27)31-30(35)20-12-14-22(15-13-20)38(36,37)32-17-16-19-6-1-2-7-21(19)18-32/h1-15H,16-18H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDFPRHLNNLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2970460.png)
![3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2970461.png)
![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2970470.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)
